N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several heterocyclic rings, including a triazole and a pyridazine ring. These types of compounds are often studied for their potential medicinal properties .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the triazole ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and lipophilicity can be influenced by the presence of the triazole moiety .Scientific Research Applications
Antiproliferative Effects
In the realm of cancer research, certain derivatives of this compound have been synthesized and examined for their antiproliferative properties. The triazolo[4,3-b]pyridazine derivatives, in their ester form, were found to inhibit the proliferation of both endothelial and tumor cells. This indicates a potential application of these compounds in the development of cancer treatments (Ilić et al., 2011).
Antimicrobial Activity
Several studies have focused on the synthesis of new derivatives of this chemical structure and evaluated their antimicrobial efficacy. Newly synthesized compounds were shown to possess significant antibacterial and antifungal activities, suggesting a promising avenue for developing new antimicrobial agents (Prakash et al., 2011).
Cytotoxicity and Antitumor Activity
Research into the cytotoxicity and antitumor activity of new derivatives has been a significant area of interest. Several novel compounds were synthesized and evaluated against human breast carcinoma and hepatocellular carcinoma cell lines. Some derivatives showed promising inhibitory activity against these cancer cell lines, indicating potential applications in cancer therapy (Gomha, Ahmed, & Abdelhamid, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N10O2/c31-20(15-6-7-16(25-24-15)29-13-21-12-23-29)22-10-11-32-18-9-8-17-26-27-19(30(17)28-18)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,22,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGHNDTYWHIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.